N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-({1,4-dioxaspiro[45]decan-6-yl}carbamoyl)ethyl]prop-2-enamide is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide typically involves the palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This precursor is obtained from 2-acetylcyclohexanone through a series of steps including ethylene ketal formation, hydrazone formation, and iodination . The aminocarbonylation reaction is carried out in the presence of a palladium-phosphine precatalyst, with various amine nucleophiles influencing the yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: This compound shares the spirocyclic core but lacks the carbamoyl and prop-2-enamide groups.
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar in structure but with an amine group instead of the carbamoyl and prop-2-enamide groups.
Uniqueness
N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide is unique due to its combination of the spirocyclic core with the carbamoyl and prop-2-enamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-12(17)15-8-6-13(18)16-11-5-3-4-7-14(11)19-9-10-20-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZJTYHAOBJPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCCCC12OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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